sodium;naphthalene-2-sulfinate sodium;naphthalene-2-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420279
InChI: InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C10H7NaO2S
Molecular Weight: 214.22 g/mol

sodium;naphthalene-2-sulfinate

CAS No.:

Cat. No.: VC13420279

Molecular Formula: C10H7NaO2S

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

sodium;naphthalene-2-sulfinate -

Specification

Molecular Formula C10H7NaO2S
Molecular Weight 214.22 g/mol
IUPAC Name sodium;naphthalene-2-sulfinate
Standard InChI InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1
Standard InChI Key JGGFVSGYTHUAOQ-UHFFFAOYSA-M
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+]

Introduction

Chemical Identity and Physical Properties

Sodium 2-naphthalenesulfonate is the sodium salt of 2-naphthalenesulfonic acid, with the molecular formula C₁₀H₇NaO₃S and a molar mass of 230.22 g/mol . Key physical properties include:

PropertyValueSource
Melting Point172–173 °C
Boiling Point391.58 °C
Density0.4 g/cm³
Water SolubilityHighly soluble
AppearanceWhite to pale grey powder
HygroscopicitySensitive to moisture
UV-Vis Absorption (λmax)380 nm (Amax: 0.1)

The compound exhibits a naphthalene backbone substituted with a sulfonate group at the 2-position, contributing to its surfactant-like behavior and solubility in polar solvents .

Synthesis and Purification

Sulfonation of Naphthalene

The primary synthesis route involves the sulfonation of naphthalene with concentrated sulfuric acid at elevated temperatures (160–166 °C)2 . This reaction preferentially forms the thermodynamically stable 2-sulfonic acid isomer due to steric and electronic factors. Key steps include:

  • Sulfonation:

    C10H8+H2SO4160166CC10H7SO3H+H2O\text{C}_{10}\text{H}_8 + \text{H}_2\text{SO}_4 \xrightarrow{160-166^\circ \text{C}} \text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O}

    Byproduct α-naphthalenesulfonic acid is minimized through controlled heating .

  • Neutralization:
    The sulfonic acid is neutralized with sodium hydroxide or sodium chloride to yield the sodium salt2 :

    C10H7SO3H+NaOHC10H7SO3Na+H2O\text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_7\text{SO}_3\text{Na} + \text{H}_2\text{O}
  • Purification:
    Crystallization from hot 10% NaOH or water followed by drying under inert atmosphere yields >98% purity .

Industrial-Scale Production

Industrial processes optimize yield (62–78%) by salting out with NaCl and iterative crystallization2 . Residual inorganic salts (≤10%) may persist in commercial grades .

Industrial and Research Applications

Concrete Superplasticizers

As a high-performance superplasticizer, sodium 2-naphthalenesulfonate reduces water content in concrete by 15–25%, enhancing compressive strength (30–50 MPa) and workability . Its dispersive action prevents agglomeration of cement particles, critical for high-slump applications .

Textile and Dye Industries

The compound acts as a dye dispersant, improving color uniformity and penetration. It reduces dye aggregation by 40–60% in polyamide and polyester fabrics .

Environmental and Geochemical Tracers

Recent studies highlight its role as a groundwater tracer for quantifying organic carbon (OC) content. Sorption coefficients (KdK_d) range from 1,240–1,875 L/kg in sediments with 0.1–2.67% OC, correlating linearly with OC fraction .

Micellar and Colloidal Systems

In surfactant chemistry, sodium 2-naphthalenesulfonate forms micelles with a critical micellar concentration (CMC) of 0.82–0.92 mM . Nuclear magnetic resonance (NMR) studies reveal naphthyl ring stacking in micelles, influencing aggregate morphology (e.g., vesicles, rodlike structures) .

Cosmetic and Agricultural Uses

Approved for topical cosmetics (≤0.1% in leave-on products), it functions as a stabilizer . In agrochemicals, it enhances pesticide adhesion and foliar spread, increasing efficacy by 20–30% .

HazardPrecaution
Dust InhalationUse NIOSH-approved respirators
Skin ContactWear nitrile gloves and lab coats
StorageKeep in airtight containers at 25 °C

Regulatory status includes EPA approval under TSCA and FDA compliance for indirect food additives .

Emerging Research Directions

Uranium Remediation

Pilot studies demonstrate its utility in retarding uranium mobility in OC-rich aquifers via competitive sorption (Kd=1,0001,875K_d = 1,000–1,875 L/kg) .

Advanced Material Synthesis

Incorporation into graphene oxide composites improves dispersion stability by 70%, enabling applications in conductive inks .

Pharmaceutical Analysis

As a reagent in ion-pair chromatography, it enables iodine speciation in urine with detection limits of 0.1 µg/L .

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